1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C15H18N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of naphthalene-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthylmethyl)piperazine
- 1-(1-Naphthylmethyl)piperazine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a naphthalene moiety, which is known to influence its interaction with various biological targets. The dihydrochloride form enhances its solubility and bioavailability.
Neuropharmacological Effects
Research indicates that compounds with a piperazine structure often exhibit significant interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. A study on similar piperazine derivatives revealed that modifications in the aromatic substituents can lead to varying affinities for these receptors. For instance, the presence of naphthalene was associated with enhanced activity at the 5-HT7 receptor while maintaining selectivity over 5-HT1A and D2 receptors, suggesting potential applications in treating mood disorders and schizophrenia .
Table 1: Receptor Affinity of Piperazine Derivatives
Compound | Receptor Type | K_i (nM) |
---|---|---|
1-Naphthylpiperazine | 5-HT7 | 11 |
1-Naphthylpiperazine | 5-HT1A | 19 |
Naphthalenesubstituted piperazine | D2 | 5233 |
Antiviral Activity
The antiviral potential of heterocyclic compounds has been extensively studied. While specific data on this compound is limited, related compounds have demonstrated efficacy against various viral pathogens. For example, derivatives with similar structures have shown activity against HIV and influenza viruses . The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.
Case Study: Antiviral Efficacy
In a recent investigation, pyrazole derivatives were tested for their antiviral properties against HIV-1. These compounds exhibited significant inhibition at concentrations as low as 0.2 nM, highlighting the importance of structural modifications in enhancing antiviral activity . Although not directly tested, it is reasonable to hypothesize that this compound may share similar mechanisms due to its structural characteristics.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structure. Studies have shown that the introduction of various substituents can modulate receptor affinity and selectivity. For instance, adding alkyl or aryl groups can enhance binding properties and alter pharmacokinetic profiles .
Table 2: Summary of Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Addition of alkyl group | Increased D2 receptor affinity |
Substitution with naphthalene | Enhanced selectivity for serotonin receptors |
Alteration of piperazine nitrogen | Modulated basicity affecting receptor binding |
Properties
Molecular Formula |
C15H20Cl2N2 |
---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C15H18N2.2ClH/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17;;/h1-6,11,16H,7-10,12H2;2*1H |
InChI Key |
DODHNNFOPBLWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2.Cl.Cl |
Origin of Product |
United States |
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